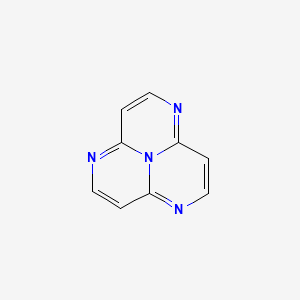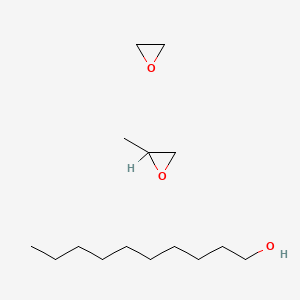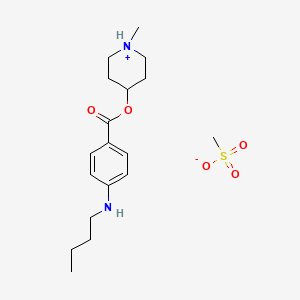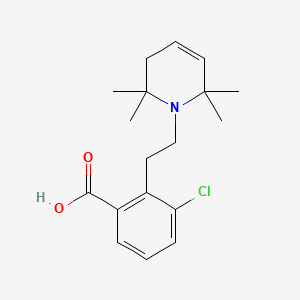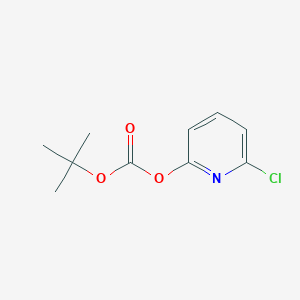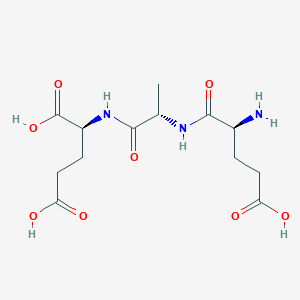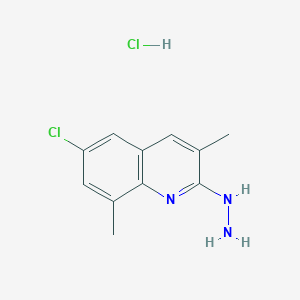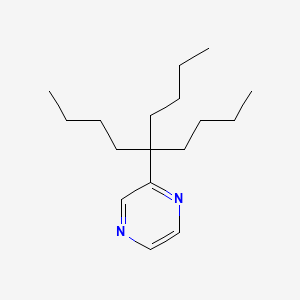![molecular formula C48H46ClN4O2P2Ru B13749567 Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci) is a complex compound featuring a ruthenium center coordinated with chloro, pyrazole, and triphenylphosphine ligands
Métodos De Preparación
The synthesis of ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci) involves several steps. One common method includes the reaction of a ruthenium precursor with 3,5-dimethyl-1H-pyrazole and triphenylphosphine ligands under inert conditions. The reaction is typically carried out at ambient temperatures, and the product is precipitated by the addition of excess tetrafluoroborate ions . The resulting orange crystalline precipitates are then purified by recrystallization from methanolic/diethyl ether solutions .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can also occur, often involving the reduction of the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the ruthenium center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci) has several scientific research applications:
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the ruthenium center can activate substrates through coordination, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar compounds include other ruthenium complexes with pyrazole and triphenylphosphine ligands. These compounds share similar structural features but may differ in their reactivity and applications. For example, ruthenium complexes with different pyrazole derivatives or other phosphine ligands may exhibit different catalytic properties or biological activities .
Propiedades
Fórmula molecular |
C48H46ClN4O2P2Ru |
|---|---|
Peso molecular |
909.4 g/mol |
Nombre IUPAC |
2,2-bis(3,5-dimethylpyrazol-1-yl)acetic acid;chlororuthenium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C12H16N4O2.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-9(3)15(13-7)11(12(17)18)16-10(4)6-8(2)14-16;;/h2*1-15H;5-6,11H,1-4H3,(H,17,18);1H;/q;;;;+1/p-1 |
Clave InChI |
GSGUYMWNDKQOEV-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=NN1C(C(=O)O)N2C(=CC(=N2)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)
